N-ethoxy-3-iodobenzamide
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Overview
Description
N-ethoxy-3-iodobenzamide is an organic compound with the molecular formula C9H10INO2 It is characterized by the presence of an ethoxy group and an iodine atom attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethoxy-3-iodobenzamide typically involves the iodination of 3-aminobenzoic acid followed by the introduction of the ethoxy group. One common method includes the use of iodine and potassium iodide in the presence of an oxidizing agent to iodinate the benzene ring. The resulting 3-iodobenzoic acid is then converted to its corresponding amide by reaction with ethylamine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-ethoxy-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
N-ethoxy-3-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethoxy-3-iodobenzamide involves its interaction with specific molecular targets. The ethoxy group and iodine atom can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-ethoxy-4-iodobenzamide
- N-ethoxy-2-iodobenzamide
- N-methoxy-3-iodobenzamide
Uniqueness
N-ethoxy-3-iodobenzamide is unique due to the position of the iodine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C9H10INO2 |
---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
N-ethoxy-3-iodobenzamide |
InChI |
InChI=1S/C9H10INO2/c1-2-13-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
LCNMBXHEUDZBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
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